molecular formula C19H23BrN4O2 B2960911 N-(3-bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226437-30-4

N-(3-bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2960911
CAS No.: 1226437-30-4
M. Wt: 419.323
InChI Key: GBPPVFVYJLCLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of molecules characterized by an acetamide bridge linking an aromatic bromophenyl ring to a substituted pyrimidine heterocycle. The specific presence of the 3-bromophenyl group and the 2-(piperidinyl)pyrimidine scaffold is a common feature in compounds investigated for their potential as kinase inhibitors. Researchers value this structural motif for its ability to interact with enzyme active sites, particularly in the development of targeted therapies. The molecular structure suggests potential for application in biochemical assay development and as a key intermediate in the synthesis of more complex bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4O2/c1-13-5-4-8-24(11-13)19-21-14(2)9-18(23-19)26-12-17(25)22-16-7-3-6-15(20)10-16/h3,6-7,9-10,13H,4-5,8,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPPVFVYJLCLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A bromophenyl group
  • A pyrimidinyl moiety
  • A piperidinyl substituent

These structural components contribute to its pharmacological properties, enhancing binding affinity and selectivity towards biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes. The bromine substitution may enhance its lipophilicity, potentially improving membrane permeability and bioavailability. The mechanism involves modulation of signaling pathways, acting as either an agonist or antagonist depending on the target receptor.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with bromine substituents have shown enhanced cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) when tested in combination with doxorubicin, demonstrating a synergistic effect that warrants further investigation .

Antimicrobial Activity

Research into related compounds has revealed notable antimicrobial properties. For example, certain pyrazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities at low MIC values. While specific data on this compound is limited, its structural analogs suggest potential in this area .

Research Findings

A summary of key research findings related to the biological activity of the compound is presented in the following table:

Study Focus Findings
Study 1Antitumor ActivityIdentified cytotoxic effects in MCF-7 and MDA-MB-231 cell lines; significant synergy with doxorubicin observed .
Study 2Antimicrobial PropertiesRelated compounds showed broad-spectrum activity against bacterial strains at MIC values < 20 µg/mL .
Study 3Mechanism ExplorationInvestigated receptor interactions; suggested modulation of signaling pathways as a mechanism for antitumor effects .

Case Studies

  • Combination Therapy in Breast Cancer : A study evaluated the effects of combining this compound with doxorubicin in breast cancer models. Results indicated enhanced apoptosis rates compared to doxorubicin alone, highlighting the compound's potential as an adjunct therapy .
  • In Vitro Antimicrobial Testing : In vitro assays demonstrated that structurally similar compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for further development of novel antibiotics .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Implications
Target Compound C₂₀H₂₅BrN₄O₂ 433.34 3-Bromophenyl, 3-methylpiperidine Enhanced steric bulk, moderate lipophilicity
BG15290 C₂₀H₂₅ClN₄O₂ 388.89 5-Chloro-2-methylphenyl Higher polarity, reduced steric hindrance
N-(3-fluoro-4-methylphenyl) analog C₂₀H₂₅FN₄O₂ 372.4 3-Fluoro-4-methylphenyl, 4-methylpiperidine Improved metabolic stability
L868-1484 C₂₃H₂₃FN₄O₂ 414.46 Tetrahydroisoquinoline substituent Increased steric bulk, potential selectivity
Compound 52 C₁₇H₁₄BrN₃ 356.22 Pyrimidine-phenyl core, no acetamide Reduced hydrogen-bonding capacity

Q & A

Q. What are the optimal synthetic routes for N-(3-bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, and how can yield and purity be maximized?

Answer: The synthesis of pyrimidine-acetamide derivatives typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, analogous compounds are synthesized via ethanol-mediated condensation under controlled temperatures (0–5°C) with catalysts like piperidine, achieving yields of ~50% after purification . Key steps include:

  • Intermediate isolation : Purify intermediates (e.g., bromophenyl precursors) via column chromatography to reduce side-product formation.
  • Reaction optimization : Adjust solvent polarity (e.g., DMF for solubility) and reaction time (2–20 hours) to balance yield and byproduct generation .
  • Characterization : Use LC-MS and 1H^1H-NMR (e.g., δ 2.03 ppm for CH3_3 groups) to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

  • 1H^1H-NMR : Identify aromatic protons (δ 7.28–8.6 ppm) and piperidine/methyl groups (δ 2.03–3.5 ppm). For example, the 3-methylpiperidinyl group shows distinct splitting patterns due to axial/equatorial proton environments .
  • LC-MS : Monitor molecular ion peaks (e.g., [M+H]+^+ at m/z 362.0) and fragmentation patterns to confirm molecular weight and functional groups .
  • HPLC : Use C18 columns with acetonitrile/water gradients (70:30) to assess purity (>95%) and detect trace impurities .

Q. How can computational models predict physicochemical properties relevant to drug discovery?

Answer:

  • XLogP : Estimate lipophilicity (e.g., XLogP = 2.6) to predict membrane permeability .
  • Topological polar surface area (TPSA) : Calculate TPSA (~87.5 Å2^2) to assess potential for hydrogen bonding and blood-brain barrier penetration .
  • Molecular dynamics simulations : Model interactions with biological targets (e.g., kinase domains) using software like Schrödinger Suite, validated against crystallographic data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in this compound class?

Answer:

  • Substituent effects : Modify the 3-bromophenyl group to introduce electron-withdrawing groups (e.g., -CF3_3) for enhanced target binding, as seen in analogues with trifluoromethyl groups improving metabolic stability .
  • Piperidine substitution : Replace 3-methylpiperidinyl with 4-fluorophenylpiperazine to alter conformational flexibility and binding kinetics .
  • Bioassays : Test against kinase panels (e.g., EGFR, VEGFR) to quantify IC50_{50} shifts and correlate with structural changes .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

Answer:

  • Crystallographic analysis : Resolve polymorphic forms (e.g., differences in dihedral angles between pyrimidine and aryl rings) that may affect biological activity .
  • Assay standardization : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (DMSO concentration ≤0.1%) .
  • Meta-analysis : Compare datasets using tools like ChemBL to identify outliers or assay-specific biases .

Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s therapeutic potential?

Answer:

  • ADME profiling : Measure plasma stability (e.g., half-life in rodent models) and metabolic pathways via LC-MS/MS to identify major metabolites (e.g., N-dealkylation products) .
  • Dose optimization : Conduct tiered dosing (1–50 mg/kg) in BALB/c mice, monitoring liver enzyme levels (ALT/AST) for toxicity .
  • Tissue distribution : Use radiolabeled analogs (e.g., 14^{14}C) to quantify accumulation in target tissues .

Q. What methodologies validate target engagement and mechanism of action in cellular models?

Answer:

  • Pull-down assays : Immobilize the compound on agarose beads to isolate binding proteins from cell lysates, followed by mass spectrometry .
  • CRISPR knockouts : Generate cell lines lacking putative targets (e.g., kinases) to confirm on-target effects .
  • Thermal shift assays : Monitor protein melting temperature shifts (± compound) to quantify binding affinity .

Q. Notes

  • For synthetic protocols, cross-reference NMR/LC-MS data with analogous pyrimidine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.